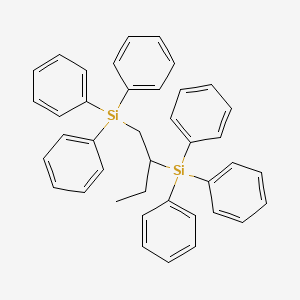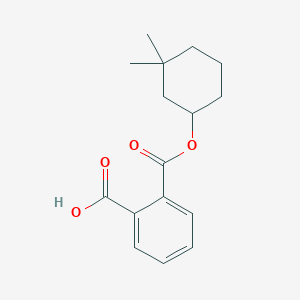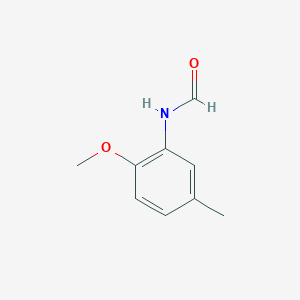
4,6-Dimethylpyrimidin-2-ol sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-2-hydroxypyrimidine sulfate is an organic compound with the molecular formula C6H10N2O5S It is a derivative of pyrimidine, characterized by the presence of two methyl groups at positions 4 and 6, a hydroxyl group at position 2, and a sulfate group
準備方法
Synthetic Routes and Reaction Conditions
4,6-Dimethyl-2-hydroxypyrimidine sulfate can be synthesized through several methods. One common approach involves the oxidation of 4,6-dimethyl-2-hydroxypyrimidine using sulfuric acid. The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the formation of the sulfate derivative.
Industrial Production Methods
In industrial settings, the production of 4,6-dimethyl-2-hydroxypyrimidine sulfate often involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and continuous monitoring to achieve high yields and purity. The final product is then purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
4,6-Dimethyl-2-hydroxypyrimidine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other pyrimidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4,6-dimethyl-2-pyrimidinone, while reduction can produce 4,6-dimethyl-2-aminopyrimidine.
科学的研究の応用
4,6-Dimethyl-2-hydroxypyrimidine sulfate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound serves as a marker for nucleic acids in DNA and RNA studies.
Medicine: It is investigated for its potential therapeutic properties, including its role in enzyme inhibition.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4,6-dimethyl-2-hydroxypyrimidine sulfate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The compound’s hydroxyl and sulfate groups play crucial roles in these interactions, contributing to its overall biological activity.
類似化合物との比較
Similar Compounds
- 4,6-Dimethyl-2-pyrimidinone
- 4,6-Dimethyl-2-aminopyrimidine
- 4,6-Dimethyl-2-pyrimidinol
Uniqueness
4,6-Dimethyl-2-hydroxypyrimidine sulfate is unique due to its sulfate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C6H10N2O5S |
|---|---|
分子量 |
222.22 g/mol |
IUPAC名 |
4,6-dimethyl-1H-pyrimidin-2-one;sulfuric acid |
InChI |
InChI=1S/C6H8N2O.H2O4S/c1-4-3-5(2)8-6(9)7-4;1-5(2,3)4/h3H,1-2H3,(H,7,8,9);(H2,1,2,3,4) |
InChIキー |
YOIOYCBMYHBCSY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=O)N1)C.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Bromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11959488.png)
![N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide](/img/structure/B11959501.png)









![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11959557.png)

